7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with carboxyvinyl and carboxylic acid groups. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form an intermediate, which is then further reacted to introduce the carboxyvinyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxyvinyl group to a simpler form.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid include other benzoxazole derivatives such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H7NO5 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
7-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-8(14)5-4-6-2-1-3-7-9(6)17-10(12-7)11(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+ |
InChI Key |
AVCMVZPPAIWFQO-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(=O)O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.